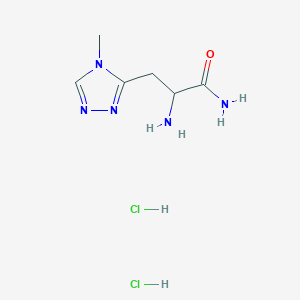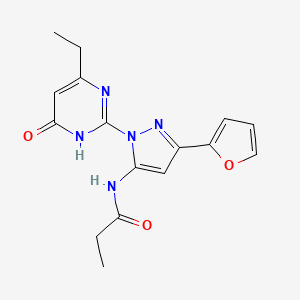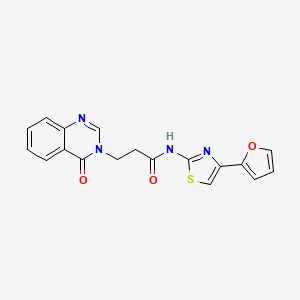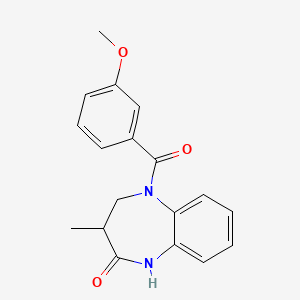
5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is unknown, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .
Molecular Structure Analysis
Benzodiazepines are heterocyclic compounds - they contain atoms of at least two different elements in their ring structure. In the case of benzodiazepines, these are usually carbon and nitrogen atoms .科学的研究の応用
Dual Receptor Antagonism
Research has explored derivatives of benzodiazepines for their potential as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors, aiming to develop broad antiemetic agents. These compounds, synthesized from benzamides and diazepines, have shown significant binding affinity and in vivo efficacy, indicating their potential in treating conditions like emesis and possibly other CNS-related disorders (Hirokawa et al., 2002).
Anticonvulsant and Schizophrenia Treatment
New derivatives of dibenzo[b,e][1,4]diazepin-1-ones have been synthesized, showing potential biological and pharmacological activities as anticonvulsants and in the treatment of schizophrenia. These compounds were developed through a multi-step synthesis process, underscoring the importance of structural manipulation in enhancing the therapeutic profile of benzodiazepines (Cortés et al., 2007).
Antiproliferative Effects on Cancer Cells
Conformationally rigid analogs of aminopyrazole amide scaffolds, specifically phenylpyrazolodiazepin-7-ones, have been synthesized and evaluated for their antiproliferative effects against melanoma and hematopoietic cell lines. These studies highlight the potential of benzodiazepine derivatives in cancer therapy, with certain compounds exhibiting competitive activities to known treatments (Kim et al., 2011).
Anticholinesterase Agents
Research into benzodiazepine derivatives has also extended to the development of potent anticholinesterase agents, targeting conditions like Alzheimer's disease. Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have shown promising activity against acetyl- and butyrylcholinesterase, indicating their potential in therapeutic applications for neurodegenerative diseases (Luo et al., 2005).
Serotonin Receptor Subtype Mediation
Investigations into the roles of serotonin receptor subtypes in the spinal cord have utilized benzodiazepine analogs to elucidate their contribution to antinociception. Such studies are crucial for understanding pain mechanisms and developing targeted analgesics (Jeong et al., 2004).
作用機序
Safety and Hazards
Benzodiazepines can cause physical dependence and withdrawal symptoms if used for extended periods of time. They can also cause drowsiness, dizziness, upset stomach, blurred vision, headache, confusion, depression, euphoria, impaired coordination, changes in heart rate, trembling, weakness, amnesia, grogginess, dreaming or nightmares, chest pain, vision changes, jaundice and tachycardia .
将来の方向性
特性
IUPAC Name |
5-(3-methoxybenzoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-11-20(16-9-4-3-8-15(16)19-17(12)21)18(22)13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJBYGRAZNZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)
![3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2836329.png)
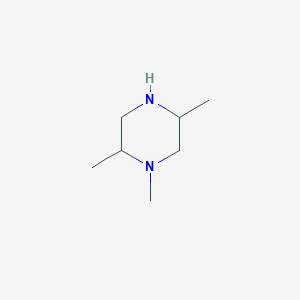
![N-([2,3'-bipyridin]-3-ylmethyl)-3-chlorobenzamide](/img/structure/B2836331.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)
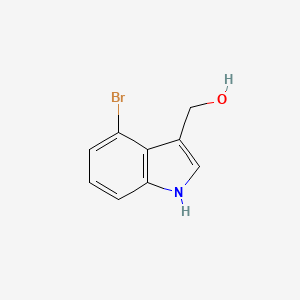
![2-[2-amino-5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]-5-methoxy-4-propylphenol](/img/structure/B2836336.png)

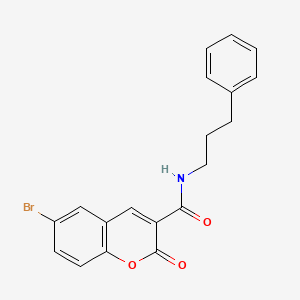
![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)
